molecular formula C6H10BrNO B13968638 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one CAS No. 82300-03-6

1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one

Cat. No.: B13968638
CAS No.: 82300-03-6
M. Wt: 192.05 g/mol
InChI Key: GDATVFOTEPPPNR-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is a synthetic organic compound that features both a reactive aziridine ring and an electrophilic bromoalkane group. This bifunctional nature makes it a valuable building block in medicinal chemistry and chemical biology research. Aziridines, three-membered heterocycles containing nitrogen, are known for their significant biological activity and are key structural motifs in several anticancer agents . The strained aziridine ring is a potent alkylating agent that can modify biological nucleophiles, such as those found in DNA. Research indicates that aziridine-containing compounds can induce DNA damage, and cells deficient in the Nucleotide Excision Repair (NER) pathway are particularly hypersensitive to their cytotoxic effects, suggesting the formation of bulky DNA adducts . This mechanism underpins the selective anticancer activity observed in various aziridine-based compounds against a range of malignant cell lines, including acute promyelocytic leukemia . Beyond its biological potential, this compound serves as a versatile synthon in organic synthesis. The bromine atom is a proficient leaving group, enabling facile SN2 substitutions to install new functional groups, while the aziridine ring can be opened by nucleophiles in a regioselective manner to generate more complex amines . This reactivity is exploited in modular, one-pot sequential protocols to build structurally diverse and stereochemically rich nitrogen-containing heterocycles and sultams . Researchers can utilize 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one as a key intermediate for developing novel bioactive molecules and for constructing pharmacologically important scaffolds. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

82300-03-6

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-bromo-2-methylpropan-1-one

InChI

InChI=1S/C6H10BrNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3

InChI Key

GDATVFOTEPPPNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CC1)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Brominated Ketone Precursor

A critical intermediate for the target compound is 2-bromo-2-methylpropan-1-one or closely related α-bromo ketones. The preparation of such brominated ketones typically involves halogenation of methyl ketones or related alcohols.

  • Halogenation of Isobutanol to 1-Bromo-2-methylpropane:
    According to a detailed procedure, isobutanol is reacted with hydrobromic acid and sulfuric acid under heating conditions (90-140 °C) to yield 1-bromo-2-methylpropane with a yield of approximately 42.9% after purification by distillation and chromatography. This compound can serve as a precursor for further functionalization to introduce a ketone group.

  • Halogenation of Isobutyraldehyde:
    An alternative approach involves the halogenation of isobutyraldehyde at low temperatures (-5 to 0 °C) with a halogen source to obtain 2-halogenated aldehydes. These intermediates are then converted to 2-halohydrins via reaction with isopropanol and aluminum alkoxide catalysts at 60-65 °C. Subsequent ammonolysis under elevated temperature and pressure yields 2-amino-2-methyl-1-propanol, demonstrating the feasibility of halogenated intermediates for further amination and ring formation steps.

Formation of the Aziridine Ring

The aziridine moiety in the target compound is typically introduced via nucleophilic substitution or ring-closure reactions involving haloamines or α-halo ketones.

  • Synthesis of Aziridines from α-Halo Ketones:
    A general synthetic route involves reacting α-haloketones with amines or hydroxylamine derivatives to form aziridine rings. For example, α-halo oxime ethers can be synthesized by reacting α-haloketones with O-methyl or benzyl hydroxylamine hydrochloride in ethanol under acidic conditions, followed by purification. The aziridine ring is then formed by treatment with organozinc reagents such as allyl zinc bromides in tetrahydrofuran under nitrogen atmosphere. This method yields aziridines efficiently and is well-documented in the literature.

  • General Aziridine Synthesis Procedure:
    The procedure involves suspending zinc powder in dry tetrahydrofuran under nitrogen, reacting it with an allyl bromide to form an organozinc species, which then facilitates aziridine ring closure on the α-halo ketone substrate. The reaction is monitored by thin-layer chromatography and purified by flash chromatography.

Specific Preparation of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one

While direct literature detailing the exact preparation of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is limited, the synthesis can be logically deduced by combining the above methods:

  • Preparation of 2-bromo-2-methylpropan-1-one:
    Starting from isobutanol or isobutyraldehyde, halogenation yields the brominated ketone intermediate.

  • Aziridine Ring Introduction:
    The brominated ketone is then reacted with an aziridine precursor or subjected to aziridine ring formation conditions, such as treatment with ammonia or primary amines followed by cyclization under basic or organometallic conditions.

  • Purification and Characterization:
    The final compound is purified by column chromatography (silica gel) and characterized by nuclear magnetic resonance spectroscopy (proton and carbon NMR), infrared spectroscopy, and high-resolution mass spectrometry to confirm structure and purity.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reactants/Conditions Temperature Time Yield (%) Notes
Halogenation of Isobutanol Isobutanol, HBr (48%), H2SO4 90-140 °C 12-16 hours 42.9 Purified by distillation and extraction
Halogenation of Isobutyraldehyde Isobutyraldehyde, halogen source, isopropanol, Al alkoxide -5 to 65 °C Several hours Not specified Produces 2-halohydrin intermediate
Ammonolysis of 2-halohydrin Excess ammonia, co-catalyst, 160 °C, 30 hours 160 °C 30 hours 75.1 High purity amine product
Aziridine formation α-Haloketone, O-methyl hydroxylamine, Zn powder, THF Room temperature 1-12 hours ~89 Purified by chromatography

Comprehensive Research Findings

  • The synthesis of α-halo ketones and their derivatives is well-established, with halogenation of alcohols or aldehydes under acidic conditions being a common route.
  • Aziridine ring formation via organozinc intermediates is efficient and provides good yields with controlled stereochemistry.
  • The combination of these methods allows the construction of complex aziridinyl ketones, such as 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one, although direct synthesis reports are sparse.
  • Purification methods including silica gel chromatography and distillation are critical for obtaining high-purity final products.
  • Characterization data from NMR and mass spectrometry confirm the structural integrity of aziridine-containing compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the compound "1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one". However, based on the information available, we can infer potential applications based on its chemical properties and the known uses of aziridines.

Chemical Information
"1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one" has the molecular formula C6H10BrNOC_6H_{10}BrNO and a molecular weight of 192.05 g/mol . It contains an aziridine ring, which is a reactive three-membered nitrogen-containing heterocycle, and a bromine atom, which is a good leaving group in chemical reactions .

Potential Applications
Given the presence of the aziridine and bromine moieties, "1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one" could potentially be used in the following applications:

  • Building block for polyamines : Aziridines and azetidines can be used to produce polyamines with various structures and degrees of control .
  • Chemical synthesis : The bromine atom can be easily displaced by other nucleophiles, making it a useful intermediate in organic synthesis.
  • Polymerization : Aziridines can undergo polymerization reactions, and the introduction of a methyl group in the 2-position of N-alkylaziridines can greatly reduce the rate of termination relative to propagation .
  • Other applications of aziridines : Aziridines have been used in anti-microbial and anti-viral coatings, CO2 capture, flocculation of negatively charged fibers, metal chelation, additives for inkjet paper production, and electron injection layers in organic light-emitting diodes .

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one involves the formation of reactive intermediates that can interact with biological molecules. For example, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one (CAS 1353978-99-0)

  • Structure : Replaces aziridine with a seven-membered azepane ring.
  • Reactivity : Reduced ring strain compared to aziridine, leading to lower reactivity in nucleophilic substitutions.
  • Applications : Likely used in less kinetically demanding reactions, such as slow alkylation processes .

1-(4-Benzylpiperidin-1-yl)-2-bromo-2-methylpropan-1-one

  • Structure : Six-membered piperidine ring with a benzyl substituent.
  • Reactivity : Piperidine’s lower strain and steric hindrance from the benzyl group reduce electrophilicity at the ketone.
  • Applications : Common in pharmaceutical intermediates where stability is prioritized over reactivity .

3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one

  • Structure : Brominated ketone attached to an indole moiety.
  • Reactivity : The electron-rich indole ring stabilizes the ketone via resonance, reducing electrophilicity.
  • Applications: Potential use in synthesizing bioactive indole derivatives for drug discovery .

Functional Analogues

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

  • Structure : α,β-unsaturated bromoketone with aryl groups.
  • Reactivity : Conjugation between the ketone and double bond enhances electrophilicity, facilitating Michael additions.
  • Applications : Used in synthesizing chalcone derivatives with antimicrobial activity .

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS 1432681-76-9)

  • Structure : Brominated benzofuran-linked ketone.
  • Reactivity : The benzofuran’s aromaticity stabilizes the ketone, reducing reactivity compared to aziridine derivatives.
  • Applications : Intermediate in heterocyclic chemistry for agrochemicals or pharmaceuticals .

Comparative Data Table

Compound Name CAS Number Molecular Formula Ring Size/Type Reactivity Profile Key Applications
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one 82300-03-6 C₆H₉BrNO 3-membered (aziridine) High (ring strain) Alkylating agents, drug synthesis
1-(Azepan-1-yl)-2-bromo-2-methylpropan-1-one 1353978-99-0 C₉H₁₆BrNO 7-membered (azepane) Moderate Slow alkylation reactions
1-(4-Benzylpiperidin-1-yl)-2-bromo-2-methylpropan-1-one N/A C₁₆H₂₀BrNO 6-membered (piperidine) Low (steric hindrance) Pharmaceutical intermediates
3-Bromo-1-(6-methoxy-1-methylindol-3-yl)-2-methylpropan-1-one N/A C₁₄H₁₆BrNO₂ Non-cyclic (indole) Low (resonance stabilization) Bioactive indole synthesis

Biological Activity

1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is a compound characterized by its unique aziridine ring structure, a bromine atom, and a ketone functional group. Its molecular formula is C5H8BrNO\text{C}_5\text{H}_8\text{Br}\text{N}\text{O} with a molecular weight of approximately 189.06 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The presence of the aziridine moiety in 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one contributes to its unique reactivity patterns, which may facilitate interactions with biological targets. The compound's ability to form covalent bonds with nucleophilic sites in proteins or enzymes is significant for its therapeutic potential.

Biological Activity Overview

Research indicates that compounds containing aziridine structures often exhibit notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various strains, although specific efficacy data is still limited .
  • Anticancer Activity : Specific aziridine derivatives have shown promising results in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). These studies highlight the potential for 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one to disrupt cell cycles, particularly causing S-phase arrest and inducing apoptosis .

The biological activity of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one can be attributed to several mechanisms:

  • Cell Cycle Disruption : Studies have demonstrated that this compound can induce cell cycle arrest in the S phase, reducing the number of cells in the G1 phase. This effect is indicative of its potential to inhibit cellular proliferation .
  • Reactive Oxygen Species (ROS) Induction : Elevated levels of ROS have been observed, which can lead to DNA damage and apoptosis. The increase in ROS levels correlates with the compound's capacity to induce cell death in cancerous cells .
  • Covalent Bond Formation : The ability of the aziridine structure to form covalent bonds with nucleophilic sites may inhibit the activity of critical enzymes or proteins involved in cancer cell survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(Aziridin-1-yl)-2-methylpropan-1-oneCHNOLacks bromine; focuses on aziridine and ketone functionality
2-BromoacetophenoneCHBrOContains a bromine atom but lacks the aziridine structure
3-BromoanilineCHBrNAn aromatic amine with bromine; different functional groups

The distinct combination of an aziridine ring, a bromine atom, and a ketone group gives 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one unique reactivity patterns not found in other similar compounds, enhancing its value in both synthetic and biological contexts.

Case Studies

In recent studies focusing on aziridine derivatives:

  • Anticancer Activity : A series of aziridine phosphines and their corresponding phosphine oxides were synthesized and tested for their anticancer properties. The results indicated significant inhibition of cell viability across different concentrations, particularly highlighting compounds with branched aliphatic substituents as more potent .

Q & A

Q. What are the optimal synthetic routes for 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one?

Answer : The compound can be synthesized via bromination of a precursor ketone followed by aziridine substitution. For bromination, a chloroform solution of the precursor (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) is treated with stoichiometric bromine under stirring for 24 hours. Excess solvent is distilled off, and the product is crystallized from acetone . Aziridine introduction requires nucleophilic substitution under anhydrous conditions, typically using triethylamine as a base to deprotonate the aziridine and facilitate reaction with the brominated intermediate.

Q. Key considerations :

  • Control reaction temperature to avoid side reactions (e.g., elimination).
  • Monitor reaction progress via TLC or NMR for bromine incorporation.

Q. How can the purity and structural integrity of this compound be validated?

Answer :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm aziridine ring presence (e.g., characteristic δ 2.5–3.5 ppm for aziridine protons) and bromine substitution.
  • X-ray crystallography : Use SHELXL for refinement (single-crystal analysis at 100 K, R-factor <0.05) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+).

Example : In analogous brominated ketones, SHELX refinement achieved mean C–C bond accuracy of 0.003 Å .

Q. What safety protocols are essential for handling this compound?

Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Waste disposal : Segregate halogenated waste and consult professional disposal services for aziridine-containing compounds (aziridines are potential mutagens) .

Advanced Research Questions

Q. How does the reactivity of the aziridine ring influence nucleophilic substitution pathways?

Answer : The strained three-membered aziridine ring enhances reactivity with nucleophiles (e.g., amines, thiols). In brominated ketones, the electron-withdrawing bromine at the α-position stabilizes the transition state during ring-opening. Methodological approach :

  • Conduct kinetic studies using varying nucleophiles (e.g., aniline, sodium sulfide) in polar aprotic solvents (DMF, DMSO).
  • Monitor reaction progress via 1H^1H NMR to track aziridine proton disappearance.

Contradictions : Competing elimination (e.g., HBr release) may occur if base strength is excessive. Triethylamine is optimal for balancing deprotonation and minimizing side reactions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Answer : Challenges :

  • Low melting point due to flexible aziridine moiety.
  • Twinning or disordered solvent molecules in the lattice.

Q. Solutions :

  • Use slow evaporation from acetone/hexane mixtures to improve crystal quality .
  • Apply SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution data (d-spacing <0.8 Å) .

Case study : For 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, SHELXL refinement with riding H-atom models achieved R-factor 0.038 .

Q. How can computational modeling predict regioselectivity in aziridine ring-opening reactions?

Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states and compare activation energies for ring-opening at C1 vs. C2 positions.
  • NBO analysis : Identify charge distribution differences (e.g., bromine’s electron-withdrawing effect directing nucleophiles to the less-substituted carbon).

Validation : Cross-reference computational results with experimental 13C^13C NMR chemical shifts (e.g., carbonyl carbon δ ~200 ppm indicating electronic environment) .

Data Contradictions and Resolution

Q. Discrepancies in reported bromination yields: How to troubleshoot?

Contradiction : Yields vary between 60–85% in similar brominated ketones . Resolution :

  • Temperature control : Ensure reaction stays below 25°C to prevent HBr elimination.
  • Stoichiometry : Use a 10% excess of bromine to compensate for volatility losses.

Q. Why do some X-ray structures fail to resolve aziridine ring geometry?

Cause : Dynamic disorder or poor crystal quality. Solution :

  • Collect data at 100 K to minimize thermal motion .
  • Apply TWINABS for twinned data correction in SHELX .

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